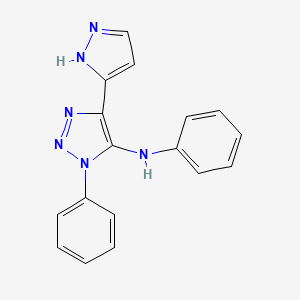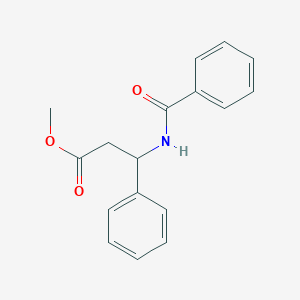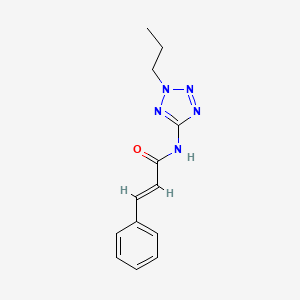
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as DPPZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPZ is a heterocyclic compound that belongs to the class of triazoles and pyrazoles. It has a molecular formula of C20H15N5 and a molecular weight of 329.36 g/mol.
作用机制
The mechanism of action of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of topoisomerase II (Topo II), an enzyme that is essential for DNA replication and cell division. N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to bind to the DNA-Topo II complex, which results in the formation of a stable ternary complex that inhibits the activity of Topo II. This inhibition leads to DNA damage and cell death.
Biochemical and Physiological Effects:
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to exhibit various biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. DNA damage occurs when N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine binds to the DNA-Topo II complex, which results in the formation of DNA adducts and breaks. Cell cycle arrest occurs when N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine inhibits the activity of Topo II, which leads to the accumulation of cells in the G2/M phase of the cell cycle. Apoptosis occurs when cells undergo programmed cell death in response to DNA damage and cell cycle arrest.
实验室实验的优点和局限性
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to bind to specific DNA sequences. However, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
未来方向
There are several future directions for the research and development of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, including the synthesis of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine derivatives with improved solubility and selectivity, the development of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine-based materials for various applications, and the exploration of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine as a potential tool for DNA detection and analysis. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine.
合成方法
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst. The reaction results in the formation of a triazole ring, which is the core structure of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine.
科学研究应用
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has also been shown to have antimicrobial activity against various bacterial and fungal strains.
In materials science, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
In biochemistry, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been used as a DNA intercalator, which means it can bind to DNA and affect its structure and function. N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to exhibit selective binding to certain DNA sequences, which makes it a potential tool for DNA detection and analysis.
属性
IUPAC Name |
N,3-diphenyl-5-(1H-pyrazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-3-7-13(8-4-1)19-17-16(15-11-12-18-20-15)21-22-23(17)14-9-5-2-6-10-14/h1-12,19H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWYCSLTDEKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=NN2C3=CC=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-[1,2,3]Triazole, 3-phenyl-5-(1H-pyrazol-3-yl)-4-phenylamino- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)

![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)

![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)